molecular formula C12H16INO B8401990 N,N-diethyl(o-iodophenyl)acetamide

N,N-diethyl(o-iodophenyl)acetamide

Cat. No. B8401990
M. Wt: 317.17 g/mol
InChI Key: CFGOQZDHELBIMH-UHFFFAOYSA-N
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Patent
US04283532

Procedure details

A mixture of 6.0 g (0.019 mole) of N,N-diethyl(o-iodophenyl)acetamide, 3.38 g (0.021 mole) of 2,6-dichloroaniline, 2.93 g (0.021 mole) of anhydrous potassium carbonate, 1.0 g of copper powder and 1.0 g of cuprous iodide was reacted in 85 ml of xylene for 24 hours to obtain 5.46 g of a colorless needle having a melting point of 99° to 101° C. The yield was 81.4%.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
1 g
Type
reactant
Reaction Step One
Name
copper
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step Two
Yield
81.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:14][CH3:15])[C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1I)[CH3:2].[Cl:16][C:17]1[CH:23]=[CH:22][CH:21]=[C:20]([Cl:24])[C:18]=1[NH2:19].C(=O)([O-])[O-].[K+].[K+]>C1(C)C(C)=CC=CC=1.[Cu]>[CH2:1]([N:3]([CH2:14][CH3:15])[C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH:19][C:18]1[C:17]([Cl:16])=[CH:23][CH:22]=[CH:21][C:20]=1[Cl:24])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)N(C(CC1=C(C=CC=C1)I)=O)CC
Name
Quantity
3.38 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Name
Quantity
2.93 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
cuprous iodide
Quantity
1 g
Type
reactant
Smiles
Name
copper
Quantity
1 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
85 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(CC1=C(C=CC=C1)NC1=C(C=CC=C1Cl)Cl)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.46 g
YIELD: PERCENTYIELD 81.4%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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